2-Butylpyrrolidine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-butylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-2-3-5-8-6-4-7-9-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKPXUMWPHLYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17651-34-2 | |
| Record name | 2-butylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Chemical Transformations of 2 Butylpyrrolidine Hydrochloride
Reaction Mechanisms in the Synthesis and Transformation of 2-Butylpyrrolidine (B1274452) Hydrochloride
Nucleophilic Substitution Pathways (e.g., SN2 versus SN2′ competition)
Nucleophilic substitution reactions are fundamental to the synthesis of the pyrrolidine (B122466) ring. The competition between SN2 and SN2′ pathways is a critical factor, particularly in the formation of substituted pyrrolidines.
In the context of pyrrolidine synthesis, an intramolecular SN2' reaction of α-amino ester enolates with allylic halides has been demonstrated as an effective method for constructing pyrrolidines with vicinal stereocenters. acs.orgresearchgate.net This "memory of chirality" approach allows for the creation of stereochemically rich pyrrolidines with high diastereoselectivity and enantioselectivity. acs.orgresearchgate.net The reaction proceeds through the influence of a single chiral center in the substrate, demonstrating the power of this strategy in asymmetric synthesis. acs.orgresearchgate.net
Furthermore, the synthesis of fused cyclohexane (B81311) and pyrrolidine portions of complex skeletons, such as those found in Strychnos alkaloids, has been achieved through a domino intermolecular and intramolecular SN2 cyclization. nih.gov This method allows for the smooth formation of the pyrrolidine ring in good yield, avoiding the competing E2 elimination product. nih.gov The stereocontrolled synthesis of 2,5-disubstituted pyrrolidines can also be achieved via two sequential SN2 displacements. acs.org
Aromatic nucleophilic substitution (SNAr) is another important pathway, particularly for modifying thiophene (B33073) derivatives with pyrrolidine. nih.gov Computational studies have shown that this reaction follows a stepwise mechanism involving the initial addition of pyrrolidine to the thiophene ring, followed by the elimination of a leaving group. nih.gov The regioselectivity of nucleophilic attack in the opening of vinyl epoxides, which can lead to precursors for pyrrolidine synthesis, is influenced by reaction conditions and the nature of the nucleophile, with competition between SN2 and SN2' processes being a key determinant.
Cyclization Mechanisms
Cyclization reactions are central to the formation of the pyrrolidine ring. Various strategies have been developed to effect this transformation efficiently and stereoselectively.
One common approach involves the reductive amination of dicarbonyl compounds. For instance, the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction, is a well-established method for pyrrolidine synthesis. mdpi.com Another strategy is the cyclization of amino alcohols or amino ketones, often under acidic or basic conditions. mdpi.com
[3+2] Cycloaddition reactions are a powerful tool for constructing the pyrrolidine skeleton. mdpi.com The reaction of azomethine ylides with alkenes is a frequently employed method to produce highly substituted pyrrolidines, sometimes with the creation of multiple stereocenters in a single step. acs.org Glycine and its derivatives can serve as versatile starting materials for generating azomethine ylides in these cycloaddition reactions. mdpi.com Additionally, a Tf2O-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids provides a route to 2-substituted pyrrolidines. organic-chemistry.org
The cyclization of enaminoketones can also lead to the formation of pyrrolidine derivatives. For example, the hydrolysis of an enaminoketone followed by neutralization can trigger recyclization to form a pyrroline (B1223166) N-oxide, a precursor to pyrrolidines. nih.gov
Metal-Catalyzed Transformations
Metal catalysts play a significant role in modern synthetic strategies for pyrrolidines, enabling efficient and selective transformations.
Copper-catalyzed intramolecular C-H amination has emerged as a mild and effective method for synthesizing pyrrolidines. acs.org Mechanistic studies, including the isolation of copper intermediates, have provided insight into the catalytic cycle, which is proposed to involve a Cu(I)/Cu(II) pathway. acs.org Iron catalysis has also been explored for cross-coupling reactions. Notably, non-toxic N-butylpyrrolidone (NBP) has been successfully used as a substitute for the reprotoxic N-methylpyrrolidone (NMP) in iron-catalyzed C(sp2)–C(sp3) cross-coupling of aryl chlorides with alkyl Grignard reagents. rsc.orgresearchgate.net
Palladium catalysts are also utilized in pyrrolidine synthesis. For example, the reductive amination of levulinic acid or its esters over a Pd/C catalyst can produce N-alkyl-5-methyl-2-pyrrolidones under mild conditions. researchgate.net A one-pot synthesis of 1-butylpyrrolidine (B1265533) from 1,4-butanediol (B3395766) and aqueous ammonia has been achieved using a CuNiPd/ZSM-5 catalyst. rsc.org Furthermore, cobalt catalysts, sometimes containing copper or manganese, have been used for the hydrogenation of pyrrolidone to N-n-butylpyrrolidine at high temperatures and pressures. google.com
Green Chemistry Principles in 2-Butylpyrrolidine Hydrochloride Synthesis
The application of green chemistry principles to the synthesis of this compound and related compounds aims to reduce the environmental impact of chemical processes. This includes the use of sustainable solvents and the development of energy-efficient reaction conditions. encyclopedia.pubmdpi.com
Utilization of Sustainable Solvents (e.g., N-Butylpyrrolidinone as a reaction medium)
A key aspect of green chemistry is the replacement of hazardous solvents with safer and more sustainable alternatives. skpharmteco.com N-Butylpyrrolidinone (NBP) has been identified as a promising green solvent substitute for the commonly used but reprotoxic N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). nih.govwhiterose.ac.uknih.govacs.orgcsic.es
NBP has been successfully employed in various synthetic applications, including:
Solid-Phase Peptide Synthesis (SPPS): NBP has been shown to be an effective replacement for DMF in both conventional and microwave-assisted SPPS. nih.govnih.govacs.orgcsic.es Its use can lead to reduced racemization and aspartimide formation, improving the quality of the synthesized peptides. nih.govcsic.es
Cross-Coupling Reactions: NBP has been introduced as a viable solvent for cross-coupling reactions that traditionally require dipolar aprotic solvents. whiterose.ac.uk It has been successfully used in iron-catalyzed cross-coupling of aryl chlorides with alkyl Grignard reagents. rsc.org
Polyaramid Synthesis: Mixtures of NBP and ionic liquids show promise as alternative solvents for the synthesis of polyaramids, replacing NMP. kuleuven.be
The physical properties of NBP are generally similar to other dipolar aprotic solvents, making it a suitable replacement in many cases. whiterose.ac.uk
Energy-Efficient Reaction Conditions
Developing energy-efficient reaction conditions is another cornerstone of green chemistry. This can be achieved through various strategies, including the use of catalysis and microwave irradiation.
Microwave-assisted synthesis has been shown to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. encyclopedia.pubscinito.ai This can significantly reduce energy consumption. For instance, the synthesis of pyrrolidine-2,5-diones and butenamides has been enhanced using microwave irradiation. scinito.ai
Catalysis also plays a crucial role in developing energy-efficient syntheses. The use of efficient catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions (lower temperature and pressure), thereby saving energy. researchgate.netrsc.org For example, the synthesis of pyrrolidones from levulinic acid over a Pd/C catalyst proceeds under relatively mild conditions. researchgate.net The development of reusable catalysts, such as magnetic nanocatalysts, further contributes to the sustainability of the process by simplifying catalyst recovery and minimizing waste. rsc.org
Advanced Applications in Catalysis and Asymmetric Induction
Design and Synthesis of 2-Butylpyrrolidine-Derived Chiral Ligands
The inherent chirality of 2-butylpyrrolidine (B1274452) makes it an attractive starting material for the development of a diverse range of chiral ligands. These ligands are instrumental in transferring stereochemical information to a reaction, leading to the preferential formation of one enantiomer over the other.
Pyrrolidine-Based Chiral Auxiliary Development
The pyrrolidine (B122466) ring system, particularly as found in proline and its derivatives, is a privileged scaffold in organocatalysis. The development of chiral auxiliaries based on the 2-butylpyrrolidine structure allows for the diastereoselective synthesis of valuable compounds. mdpi.comrsc.orgosi.lv These auxiliaries can be temporarily incorporated into a substrate, direct the stereochemical outcome of a reaction, and then be subsequently removed. The synthesis of these auxiliaries often involves the modification of the pyrrolidine nitrogen or the introduction of functional groups at other positions on the ring. For instance, C2-symmetrical 2,5-disubstituted pyrrolidines are significant ligands in both metal and organocatalysis. acs.org Their synthesis can be achieved through various stereoselective strategies, including the use of the chiral pool and asymmetric catalysis. acs.org
N-Heterocyclic Carbene (NHC) Ligand Scaffolds
N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands in transition metal catalysis due to their strong σ-donating properties and the ability to form stable metal complexes. nih.govosti.govrsc.org Chiral NHC ligands derived from 2-butylpyrrolidine can create a well-defined stereochemical environment around a metal center, enabling highly enantioselective transformations. The synthesis of these ligands typically involves the functionalization of the pyrrolidine nitrogen with a suitable precursor that can be converted into the carbene. The steric and electronic properties of these NHC ligands can be fine-tuned by modifying the substituents on the pyrrolidine ring and the N-aryl groups of the NHC, influencing the activity and selectivity of the catalyst. nih.govnih.gov
Bifunctional Ligand Architectures
Bifunctional ligands, which possess both a metal-binding site and a catalytically active functional group, offer unique opportunities for cooperative catalysis. nju.edu.cnuib.esnih.gov The 2-butylpyrrolidine scaffold can be incorporated into such architectures, where the pyrrolidine nitrogen or another functional group can act as a Brønsted base, hydrogen-bond donor, or phase-transfer catalyst, while a separate part of the ligand coordinates to a metal. This dual activation can lead to enhanced reactivity and selectivity. For example, a bifunctional ligand might feature a phosphine (B1218219) group for metal coordination and a pyrrolidine moiety that can activate a substrate through hydrogen bonding.
Stereocontrol in Asymmetric Catalytic Reactions
The application of 2-butylpyrrolidine-derived chiral ligands has led to significant advancements in achieving stereocontrol in a range of asymmetric catalytic reactions.
Enantioselective Transformations
Hydrogenation: Asymmetric hydrogenation is a fundamental method for producing chiral compounds. ajchem-b.comethz.ch Ruthenium catalysts bearing chiral phosphine ligands derived from pyrrolidine scaffolds have been shown to be highly efficient in the enantioselective hydrogenation of various alkenes, including those with pyridine (B92270) substituents. nih.gov These reactions can proceed with high efficiency and enantioselectivity under mild conditions. nih.gov
Allylic Oxidation: The enantioselective allylic oxidation of olefins is a valuable transformation for the synthesis of chiral allylic esters and ethers. nih.govnih.gov Copper complexes with chiral bipyridyl ligands, which can be derived from chiral building blocks like 2-butylpyrrolidine, have been successfully employed in these reactions, achieving high levels of enantioselectivity. rsc.org Palladium-catalyzed asymmetric allylic oxidation has also been explored, with the development of novel chiral ligands being crucial for success. nih.govuwindsor.ca
Henry Reaction: The Henry reaction, or nitroaldol reaction, is a classic C-C bond-forming reaction that produces β-nitroalcohols, which are versatile synthetic intermediates. mdpi.comorganic-chemistry.org The use of chiral copper(II) complexes derived from amino-pyrrolidines as catalysts has enabled highly enantioselective Henry reactions. mdpi.com These catalytic systems can effectively control the stereochemistry of the newly formed chiral centers, providing access to valuable chiral building blocks for the synthesis of pharmaceuticals and other fine chemicals. beilstein-journals.orgfrontiersin.org
Diastereoselective Synthesis
In addition to enantioselectivity, controlling diastereoselectivity is crucial when multiple stereocenters are formed in a single reaction. Chiral auxiliaries derived from 2-butylpyrrolidine can be employed to direct the formation of a specific diastereomer. rsc.orgosi.lv For instance, in the synthesis of pyrrolidine derivatives, a one-pot nitro-Mannich/hydroamination cascade reaction using a combination of base and gold catalysis can lead to products with three stereocenters in high yields and good diastereoselectivity. rsc.org The chiral auxiliary effectively biases the approach of the reagents, leading to the preferential formation of one diastereomer over the others.
Mechanistic Investigations of Catalytic Cycles
Understanding the precise mechanism by which a catalyst operates is paramount for optimizing existing synthetic routes and for the rational design of new, more efficient catalytic systems. For pyrrolidine-based organocatalysts, significant research has been dedicated to elucidating the catalytic cycle, with a particular focus on the intermediates and transition states that govern the stereochemical outcome of the reaction.
The origin of stereoselectivity in organocatalyzed reactions often lies in the subtle energy differences between diastereomeric transition states. Computational studies, particularly using Density Functional Theory (DFT), have become invaluable tools for analyzing these transient structures. acs.orgnih.govresearchgate.net While direct computational studies on 2-butylpyrrolidine hydrochloride are not extensively documented, a wealth of information can be gleaned from studies on structurally similar catalysts, such as (S)-2-tert-butylpyrrolidine derivatives. nih.gov
These studies reveal that the catalytic cycle typically proceeds through the formation of an enamine or iminium ion intermediate. acs.orgnih.gov The geometry of these intermediates and their subsequent approach to the substrate are dictated by steric and electronic interactions within the transition state assembly. The substituent at the 2-position of the pyrrolidine ring plays a crucial role in shielding one face of the reactive intermediate, thereby directing the incoming substrate to the other, less hindered face. nih.govresearchgate.net
For instance, in the Michael addition of aldehydes to nitroalkenes, computational models predict the relative energies of different transition state conformers. The s-trans-enamine conformers are generally favored and lead to the formation of specific stereoisomers. researchgate.net The energy differences between the transition states leading to the major and minor products, though often small, are sufficient to account for the high levels of enantioselectivity observed experimentally.
Table 1: Calculated Relative Gibbs Free Energies of Intermediates in a Model Pyrrolidine-Catalyzed Reaction
| Intermediate/Transition State | Relative Gibbs Free Energy (kcal/mol) |
| Pyrrolidine Enamine + Nitroalkene | 0.0 |
| Nitrocyclobutane Intermediate | -0.6 to -0.7 |
| Final Nitrobutanal Adduct | -1.3 to -1.7 (for branched aldehydes) |
This table presents representative data from computational studies on related pyrrolidine systems to illustrate the relative stabilities of key intermediates. The actual values can vary depending on the specific reactants and catalyst. nih.gov
It is the intricate balance of these non-covalent interactions within the transition state that ultimately determines the stereochemical fidelity of the reaction.
The efficacy of a chiral catalyst is intrinsically linked to its ability to form a well-defined, diastereomeric transition state with the substrate. In the case of 2-butylpyrrolidine-derived catalysts, the primary interaction involves the formation of a covalent bond between the secondary amine of the pyrrolidine and a carbonyl group of the substrate (e.g., an aldehyde or ketone) to form an enamine or an iminium ion. acs.orgnih.govresearchgate.net This initial step activates the substrate for the subsequent bond-forming event.
Beyond this initial covalent interaction, a network of non-covalent interactions plays a critical role in orienting the substrate within the chiral pocket of the catalyst. These interactions can include:
Steric Repulsion: The bulky alkyl group at the 2-position of the pyrrolidine ring creates a steric shield, effectively blocking one face of the reactive enamine or iminium ion. This forces the electrophile to approach from the less hindered face, thereby dictating the stereochemistry of the newly formed stereocenter.
Van der Waals Forces: Attractive van der Waals interactions between the substrate and the catalyst also contribute to the stability of the favored transition state.
The interplay of these interactions is crucial for achieving high levels of asymmetric induction. Computational studies on related systems have allowed for the quantification of these interactions and have provided a deeper understanding of how catalyst structure translates to stereochemical control. acs.orgnih.gov
Table 2: Key Substrate-Catalyst Interactions and Their Effects
| Interaction Type | Description | Effect on Catalysis |
| Covalent Bonding | Formation of enamine/iminium ion between the pyrrolidine nitrogen and the substrate's carbonyl group. | Activates the substrate for nucleophilic attack or reaction with an electrophile. |
| Steric Hindrance | The 2-butyl group blocks one face of the reactive intermediate. | Directs the approach of the second substrate, leading to stereoselectivity. |
| Hydrogen Bonding | Interaction between the N-H of the pyrrolidinium (B1226570) ion and the substrate. | Stabilizes and rigidifies the transition state, enhancing enantioselectivity. |
| Cation-π Interactions | Potential interaction between the iminium ion and aromatic rings in the substrate or catalyst. | Can influence the conformation and stability of the transition state. researchgate.net |
The understanding of these intricate substrate-catalyst interactions at the molecular level is a testament to the power of modern mechanistic studies and provides a solid foundation for the future development of even more selective and efficient organocatalysts based on the 2-alkylpyrrolidine scaffold.
Computational and Theoretical Chemistry Studies
Quantum Chemical Investigations of Molecular Structure and Conformation
Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and conformational preferences of 2-butylpyrrolidine (B1274452) hydrochloride. These studies provide a foundational understanding of the molecule's steric and electronic properties.
Density Functional Theory (DFT) has emerged as a principal method for investigating the molecular properties of pyrrolidine (B122466) derivatives. acs.orgresearchgate.netnih.gov DFT calculations, particularly using functionals like M06-2X with a 6-311+G(d,p) basis set, have been employed to examine the geometries and energies of these molecules. acs.orgresearchgate.netnih.gov Such calculations are crucial for understanding the structural parameters, including bond lengths and angles, which are validated by comparison with experimental data where available. nsps.org.ng For instance, DFT methods have been used to study the structures of various substituted pyrrolidines and their corresponding iminium ions. acs.orgresearchgate.net The accuracy of these computational models is often confirmed by the high correlation between calculated and experimental values for known compounds. nsps.org.ng
Quantum chemical calculations provide detailed information on various molecular parameters as illustrated in the table below.
| Parameter | Method | Significance |
| Thermochemistry | G4 method | Provides insights into the stability of isomers. nsps.org.ng |
| Structural Parameters | DFT (B3LYP/6-31G**) | Determines bond lengths and angles. peacta.org |
| Rotational Constants | Quantum Chemical Calculations | Relevant for spectroscopic characterization. nsps.org.ng |
| Vibrational Spectroscopy | Quantum Chemical Calculations | Predicts infrared and Raman spectra. nsps.org.ng |
| Dipole Moments | Quantum Chemical Calculations | Indicates the polarity of the molecule. nsps.org.ng |
The conformational landscape of 2-substituted pyrrolidines is complex due to the flexibility of the pyrrolidine ring and the rotation of the substituent. Understanding this landscape is critical as the biological activity and reactivity of the molecule can be highly dependent on its conformation. For 2-tert-butylpyrrolidine (B182177), a model for pyrrolidines with bulky substituents, computational studies have been performed to identify the most stable conformers. acs.org These analyses help in understanding the configurational and conformational aspects of related iminium ions. acs.org The relative energies of different conformers are calculated to determine their population at a given temperature.
Theoretical Prediction of Reactivity and Selectivity
Theoretical methods are invaluable for predicting the reactivity and selectivity of 2-butylpyrrolidine hydrochloride in chemical reactions. These predictions can help in understanding reaction mechanisms and in optimizing reaction conditions.
Computational modeling of reaction pathways allows for the determination of transition state structures and the calculation of activation energies. This information is key to understanding the kinetics and thermodynamics of a reaction. For example, DFT calculations have been used to model the dehydrogenation of pyrrolidines, revealing that the reaction can proceed through different pathways with similar energy barriers. acs.org Such studies can identify key intermediates and elucidate the role of catalysts and other reagents. acs.orgacs.org The free energy profiles for these reactions provide a comprehensive view of the reaction mechanism. acs.org
Iminium ions derived from 2-butylpyrrolidine are key intermediates in many organic reactions, particularly in asymmetric organocatalysis. acs.orgnih.gov The stability of these iminium ions has been extensively studied using computational methods. acs.orgresearchgate.netnih.gov The M06-2X/6-311+G(d,p) method has been used to calculate the relative stability of various pyrrolidine-derived iminium ions. acs.orgresearchgate.netnih.gov These studies have shown that the stability of the iminium ion is influenced by the substituent at the 2-position and the polarity of the solvent. researchgate.net In very polar solvents, the predicted order of stability for the iminium ions of several pyrrolidine derivatives has been established. researchgate.net The reactivity of these iminium ions, for instance in reactions with nucleophiles, can also be assessed through computational analysis. researchgate.net
A comparative stability ranking for iminium ions derived from various pyrrolidine catalysts in highly polar solvents is presented below. researchgate.net
| Pyrrolidine Derivative | Relative Stability |
| O-tert-butyldiphenylsilylprolinol | Most Stable |
| Pyrrolidine | ↓ |
| O-methylprolinol | ↓ |
| 2-tert-butylpyrrolidine | ↓ |
| Jørgensen-Hayashi catalyst | ↓ |
| 2-tritylpyrrolidine | ↓ |
| N,N-dimethylprolinamide | ↓ |
| Trimethylsilyl prolinate | ↓ |
| 3-triflamidopyrrolidine | ↓ |
| Methyl prolinate | ↓ |
| MacMillan-1 catalyst | ↓ |
| MacMillan-2 catalyst | Least Stable |
Molecular Modeling of Interactions with Biological Targets (Mechanistic Focus)
Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are employed to understand how this compound and its derivatives interact with biological macromolecules. nih.govmdpi.comnih.gov These methods provide insights into the binding modes and affinities of ligands to their target receptors or enzymes, which is crucial for rational drug design. nih.govworktribe.com
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while molecular dynamics simulations provide a dynamic picture of the ligand-receptor complex over time. nih.govmdpi.com These computational approaches can help to elucidate the molecular basis of a compound's pharmacological action. researchgate.netresearchgate.net For instance, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information can then be used to design more potent and selective inhibitors or agonists. nih.govworktribe.com
Ligand-Receptor Docking and Dynamics
Ligand-receptor docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This method is instrumental in structure-based drug design. For this compound, docking studies would involve placing the 2-butylpyrrolidine cation into the binding site of a selected protein target. The hydrochloride salt form implies that the pyrrolidine nitrogen would be protonated, carrying a positive charge, which is a critical feature for interaction modeling. The process evaluates numerous possible binding poses and ranks them based on a scoring function, which estimates the binding affinity. arxiv.org
Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the ligand-receptor complex over time. nih.govnih.gov An MD simulation of a this compound-protein complex, solvated in a system mimicking physiological conditions, would reveal the stability of the predicted binding pose. mdpi.com These simulations can highlight the flexibility of the protein and the ligand, and identify key, stable interactions that persist over the simulation period. nih.gov For instance, studies on other pyrrolidine derivatives have successfully used MD simulations to understand the flexibility of protein flaps and to hypothesize credible binding modes where static docking was insufficient. nih.gov The simulations track the movements of atoms and can reveal conformational changes in the receptor upon ligand binding, a phenomenon known as induced fit. researchgate.net
Prediction of Binding Modes and Affinities
The prediction of binding modes goes beyond simply identifying the orientation of the ligand; it details the specific intermolecular interactions that stabilize the complex. For this compound, the protonated secondary amine of the pyrrolidine ring is expected to be a key interaction point, likely forming a salt bridge or strong hydrogen bonds with acidic residues (like aspartate or glutamate) in the receptor's active site. nih.gov This interaction with catalytic aspartates is a common feature observed in the binding of pyrrolidine-based inhibitors to proteases. nih.gov The butyl group would likely occupy a hydrophobic pocket, contributing to the binding affinity through van der Waals interactions.
Computational models can predict the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or as an inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50). nih.govoup.combiorxiv.org Quantitative Structure-Activity Relationship (QSAR) models, often combined with docking results, can establish a correlation between the structural features of a series of compounds and their biological activity. nih.gov For pyrrolidine derivatives, studies have shown that electrostatic interactions and hydrogen bonds are major contributors to their inhibitory activity. nih.gov
To illustrate the type of data generated from such computational studies, the following table presents hypothetical results for the docking of this compound against a putative protein target.
Table 1: Hypothetical Docking and Binding Affinity Data for this compound
| Parameter | Predicted Value | Key Interacting Residues | Interaction Type |
| Docking Score (kcal/mol) | -7.8 | Asp120 | Salt Bridge, Hydrogen Bond |
| Binding Energy (MM/GBSA, kcal/mol) | -45.2 | Tyr82, Trp250 | Hydrogen Bond, π-π Stacking |
| Predicted Ki (nM) | 150 | Val110, Leu245 | Hydrophobic (van der Waals) |
Disclaimer: The data presented in this table is purely illustrative and hypothetical. It is intended to represent the typical output of computational chemistry studies and is not based on experimentally verified results for this compound.
This hypothetical data suggests a strong binding interaction, primarily anchored by the charged pyrrolidine nitrogen with an aspartate residue, and further stabilized by interactions with aromatic and hydrophobic residues. Such predictions are fundamental in prioritizing compounds for synthesis and biological testing in drug discovery pipelines.
Structure Activity Relationship Sar Elucidation and Fundamental Biochemical Interactions
Systematic Investigation of Structural Modifications on Molecular Activity.nih.govscispace.com
The biological activity of pyrrolidine-based compounds is intricately linked to their structural features. Systematic modifications of the pyrrolidine (B122466) ring and its substituents can lead to significant changes in potency, selectivity, and pharmacokinetic properties.
Substituent Effects on Pyrrolidine Ring Activity.nih.gov
Substituents on the pyrrolidine ring play a critical role in determining the molecule's interaction with biological targets. The position, nature, and stereochemistry of these substituents can profoundly influence the compound's basicity, conformation, and ultimately its pharmacological profile. nih.gov
The nitrogen atom within the pyrrolidine ring imparts basic properties to the scaffold, and its nucleophilicity is a key factor in its biological activity. nih.gov Substituents at the C-2 position of the pyrrolidine ring have been shown to directly influence the basicity of the molecule. nih.gov For instance, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the pyrrolidine nitrogen, which in turn can affect its interaction with receptor binding sites.
Furthermore, the stereochemistry of substituents is a crucial determinant of activity. The puckering of the pyrrolidine ring can be controlled by the placement of substituents, particularly at the C-4 position. For example, alkyl groups at C-4 can lock the ring into a specific conformation, which can be advantageous for optimizing interactions with a particular biological target. nih.gov
In the broader context of pyrrolidine derivatives, modifications to the ring have been shown to impact activity at various receptors. For example, in a series of prolylcarboxypeptidase inhibitors, replacing a tert-butyl pyrrolidine with an aminocyclopentane was performed to mitigate metabolic liabilities, indicating that the nature of the ring and its substituents directly affects the compound's pharmacokinetic profile. nih.gov
Impact of Butyl Chain Variations
The butyl group at the C-2 position of 2-Butylpyrrolidine (B1274452) hydrochloride is a key determinant of its lipophilicity and steric profile, which are critical for its interaction with biological targets. Variations in the length and branching of this alkyl chain can significantly modulate the compound's activity.
Studies on related heterocyclic compounds have demonstrated the importance of the C-2 alkyl substituent length for biological activity. For instance, in a series of 1H-imidazo[4,5-c]quinolines, which are Toll-like receptor 7 (TLR7) agonists, a systematic investigation of the C-2 alkyl chain length revealed a distinct structure-activity relationship. The maximum TLR7 activity was observed with a C2-n-butyl derivative. nih.gov Both shortening the chain to methyl, ethyl, or propyl, and lengthening it to hexyl, heptyl, or nonyl resulted in a decrease in activity. nih.gov This suggests that the n-butyl group provides an optimal balance of size and lipophilicity for effective binding to the TLR7 receptor.
The following table summarizes the effect of C-2 alkyl chain length on TLR7 activity in 1H-imidazo[4,5-c]quinolines, providing a model for the potential impact of butyl chain variations on the activity of 2-butylpyrrolidine derivatives.
| C-2 Alkyl Substituent | Relative TLR7 Activity |
| Methyl | Poor |
| Ethyl | Poor |
| n-Propyl | Poor |
| n-Butyl | Maximum |
| n-Pentyl | Moderate |
| n-Hexyl | Poor |
| n-Heptyl | Poor |
| n-Nonyl | Poor |
This data is derived from studies on 1H-imidazo[4,5-c]quinolines and is presented as an illustrative model for the potential SAR of 2-butylpyrrolidine derivatives. nih.gov
Elucidation of Molecular Mechanisms of Action (Non-Clinical).nih.govnih.gov
The molecular mechanism of action of a compound describes its interaction with specific biological targets at a molecular level. For 2-Butylpyrrolidine hydrochloride, this involves understanding its binding to receptors, inhibition of enzymes, and modulation of ion channels.
Receptor Binding Studies and Specificity (e.g., FXR antagonism, Opioid receptor affinity).nih.govnih.gov
While specific binding data for this compound is not extensively available, the pyrrolidine scaffold is a common feature in ligands for various receptors, including farnesoid X receptor (FXR) and opioid receptors. nih.govnih.gov
FXR Antagonism: The farnesoid X receptor is a nuclear receptor involved in bile acid metabolism, and its modulation is a therapeutic target for various metabolic diseases. nih.govnih.gov Pyrrolidine-containing structures have been investigated as FXR modulators. The antagonistic activity of such compounds can be influenced by substituents on the pyrrolidine ring, which can alter the conformation and binding affinity to the receptor. For example, alterations in substituents on the pyrrolidine ring of certain molecules have been shown to either enhance or diminish FXR antagonistic activity.
Opioid Receptor Affinity: The pyrrolidine ring is also a structural element in some opioid receptor ligands. nih.gov The affinity for different opioid receptor subtypes (μ, δ, κ) can be modulated by the substituents on the pyrrolidine scaffold. For instance, in a series of dual-target ligands for dopamine (B1211576) D3 and μ-opioid receptors, the stereochemistry and substitution pattern of the pyrrolidine moiety were found to be crucial for binding affinity. Saturation of a double bond within a related pyrrolidine-containing structure was shown to be beneficial for dopamine D3 receptor binding but resulted in a decrease in μ-opioid receptor affinity. nih.gov This highlights the subtle structural modifications that can dictate receptor specificity.
The following table provides a hypothetical representation of how structural modifications on a pyrrolidine scaffold could influence receptor binding affinities, based on general principles observed in related compounds.
| Structural Modification | Potential Impact on FXR Affinity | Potential Impact on Opioid Receptor Affinity |
| Introduction of a polar substituent on the pyrrolidine ring | May decrease affinity due to unfavorable interactions in a hydrophobic binding pocket. | May increase or decrease affinity depending on the specific receptor subtype and the nature of the interaction. |
| Alteration of the butyl chain length | Could modulate affinity by optimizing van der Waals interactions within the ligand-binding domain. | Could affect selectivity for μ, δ, or κ receptors by probing different subpockets. |
| Change in stereochemistry at C-2 | Could significantly alter binding affinity by changing the spatial orientation of the butyl group. | Could lead to a switch from agonist to antagonist activity or alter subtype selectivity. |
This table is illustrative and based on general SAR principles for pyrrolidine-containing ligands.
Enzyme Inhibition Mechanisms (e.g., specific enzyme classes).mdpi.comlibretexts.orgteachmephysiology.com
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. libretexts.orgteachmephysiology.com The pyrrolidine scaffold is present in various enzyme inhibitors. The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the active site, an allosteric site, or the enzyme-substrate complex, respectively. libretexts.org
For instance, in the development of prolylcarboxypeptidase (PrCP) inhibitors, a class of enzymes involved in metabolism, a lead structure containing a tert-butyl pyrrolidine was identified. nih.gov While potent, this scaffold was associated with metabolic liabilities. Subsequent modifications, including the replacement of the tert-butyl pyrrolidine, were made to improve the pharmacokinetic profile while maintaining inhibitory activity. nih.gov This suggests that the 2-butylpyrrolidine moiety could potentially interact with the active site or an allosteric site of certain enzymes, and that variations of the butyl group could influence both potency and metabolic stability.
Ion Channel Modulation at a Molecular Level.nih.govnumberanalytics.comresearchgate.net
Ion channels are pore-forming membrane proteins that allow ions to pass through the cell membrane and are crucial for neuronal signaling and other physiological processes. nih.govresearchgate.net The modulation of ion channel activity can be achieved by compounds that bind to the channel protein and alter its conformation and function. numberanalytics.com
While specific data on the interaction of this compound with ion channels is limited, the pyrrolidine moiety is found in some ion channel modulators. The lipophilic nature of the butyl group could facilitate the partitioning of the molecule into the cell membrane, bringing it into proximity with ion channel proteins. The interaction could involve the pyrrolidine nitrogen acting as a hydrogen bond donor or acceptor, or the butyl group engaging in hydrophobic interactions with the channel protein.
The modulation could manifest as either blocking the ion pore, stabilizing an open or closed state of the channel, or altering the voltage sensitivity of gating. The specific effects would depend on the type of ion channel and the precise binding site of the compound.
Biochemical Pathway Interrogation
The elucidation of how a specific chemical entity interacts with and influences biological systems is fundamental to understanding its potential pharmacological or toxicological profile. For this compound, a comprehensive understanding of its journey and effects within biochemical pathways is still an area of developing research. The following sections detail the current, albeit limited, scientific knowledge regarding its interaction with cellular regulatory networks and biomolecules.
Influence on Cellular Regulatory Networks (e.g., bile acid homeostasis, glucose metabolism at a fundamental level)
Detailed studies specifically investigating the direct influence of this compound on key cellular regulatory networks such as bile acid homeostasis and glucose metabolism are not extensively available in current scientific literature. However, research into structurally related compounds and broader chemical classes offers some context.
Bile Acid Homeostasis: The regulation of bile acid synthesis and transport is a critical liver function, governed by a complex network of nuclear receptors, most notably the Farnesoid X Receptor (FXR). nih.govnih.gov Bile acids themselves are signaling molecules that control their own synthesis and circulation between the liver and intestine. nih.govnih.gov Disruption of this delicate balance is associated with various metabolic diseases. nih.govplos.org
While no direct evidence links this compound to this pathway, studies on other pyrrolidine derivatives suggest potential interactions. For instance, derivatives of rac-(3R,4S)-4-tert-butylpyrrolidine-3-carboxylic acid have been noted in in-vitro studies to modulate FXR, which is a central regulator of bile acid homeostasis. It is important to emphasize that these findings pertain to structurally distinct molecules and cannot be directly extrapolated to this compound.
Glucose Metabolism: The regulation of glucose metabolism is another intricate process involving numerous signaling pathways to maintain energy balance. Incretin hormones and their receptors, such as GLP-1R, are key targets in managing glucose levels, particularly in the context of type 2 diabetes. researchgate.net
| Regulatory Network | Associated Compound Class/Derivative | Observed or Hypothesized Interaction | Citation |
|---|---|---|---|
| Bile Acid Homeostasis | rac-(3R,4S)-4-tert-butylpyrrolidine-3-carboxylic acid derivatives | In vitro modulation of the Farnesoid X Receptor (FXR). | |
| Glucose Metabolism | PDE10a inhibitors (synthesis involves a butyl pyrrolidine-2-carboxylate derivative) | Investigated for potential to improve glucose tolerance and potentiate glucose-stimulated insulin (B600854) secretion. | google.com |
| Metabolic Homeostasis | tert-butylpyrrolidine archetype melanocortin modulators | Regulation of metabolic rate and body temperature via melanocortin receptors. | nih.gov |
Interactions with Biomolecules (e.g., protein binding)
The interaction of small molecules with biomolecules, particularly proteins, is the cornerstone of pharmacology. These binding events can trigger or inhibit biological responses.
Direct studies on the specific protein binding profile of this compound in a physiological context are not well-documented. However, the butylpyrrolidine moiety has been utilized in a specialized biochemical technique for mapping protein-protein interactions. In a method known as Ligand Footprinting-Mass Spectrometry (LiF-MS+), 1-butylpyrrolidine (B1265533) is used as a chemical mass tag. nih.govresearchgate.net
In this technique, a peptide ligand equipped with a cleavable crosslinker is allowed to bind to its target protein. Upon cleavage of the crosslinker, a stable butylpyrrolidine modification is left behind on the protein at the site of interaction. nih.gov This modification acts as a "footprint" that can be precisely identified using mass spectrometry, thereby mapping the binding site of the peptide ligand on the protein domain. nih.govresearchgate.net For example, this method has been used to map the binding interaction between the p38α mitogen-activated protein kinase (MAPK) and a peptide ligand. nih.gov It is crucial to understand that in this context, butylpyrrolidine is an exogenously applied analytical tool to study other protein interactions, rather than a compound whose own binding to a protein is being assessed for a biological effect.
| Technique/Context | Biomolecule(s) Involved | Role of Butylpyrrolidine | Citation |
|---|---|---|---|
| Ligand Footprinting-Mass Spectrometry (LiF-MS+) | Target proteins (e.g., p38α MAPK) and peptide ligands | Used as a stable chemical mass tag to "footprint" and identify ligand binding sites on proteins. | nih.govresearchgate.net |
Advanced Analytical Methodologies for Research Characterization
Chromatographic Method Development for Research-Scale Purification and Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for monitoring the progress of a reaction, assessing the purity of the final product, and for purification from preparative to industrial scales.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. core.ac.uk For a basic compound like 2-Butylpyrrolidine (B1274452) hydrochloride, a reversed-phase HPLC method is typically developed.
Method development involves optimizing several parameters to achieve good resolution, peak shape, and a reasonable run time. ijprt.org A C18 column is a common starting point for the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. jpionline.orgcsfarmacie.cz Given the basic nature of the analyte, the pH of the mobile phase is critical and is often maintained at a low value (e.g., pH 3-5) to ensure the analyte is in its protonated, more water-soluble form. Detection is often performed using a UV detector, although the lack of a strong chromophore in 2-Butylpyrrolidine hydrochloride may necessitate the use of a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). jpionline.org
Table 4: Example HPLC Method Parameters for Purity Analysis of this compound This is a representative method and would require optimization. csfarmacie.czglobalresearchonline.net
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Low UV wavelength (e.g., 210 nm) or ELSD/MS |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful separation technique used for volatile and thermally stable compounds. rsc.org Direct analysis of this compound by GC is not feasible due to the non-volatile nature of the salt. However, GC is an excellent method for analyzing the free base, 2-butylpyrrolidine.
To perform the analysis, the hydrochloride salt is typically neutralized with a base and extracted into an organic solvent. The resulting solution containing the volatile free amine can then be injected into the GC. A polar capillary column (e.g., a wax or amine-specific column) is often used to achieve good peak shape for amines. Flame Ionization Detection (FID) is a common, robust detection method, while coupling the GC to a mass spectrometer (GC-MS) provides definitive identification of the analyte and any impurities. nih.gov This technique is particularly useful for assessing the isomeric purity (e.g., cis vs. trans isomers in substituted pyrrolidines) and for detecting volatile byproducts from the synthesis. researchgate.net
Chiral Chromatography for Enantiomeric Purity Determination
The separation of enantiomers, which are non-superimposable mirror images of each other, is a critical task in chemical analysis, particularly for chiral compounds. csfarmacie.czelementlabsolutions.com Enantiomers possess identical physical properties in a non-chiral environment, making their separation by conventional chromatographic methods impossible. elementlabsolutions.comsigmaaldrich.com Chiral chromatography overcomes this challenge by employing a chiral stationary phase (CSP) or a chiral mobile phase additive to create a diastereomeric interaction with the enantiomers, leading to differential retention and separation. csfarmacie.czelementlabsolutions.com High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with CSPs are the most prevalent and powerful techniques for this purpose. csfarmacie.czshimadzu.com
The determination of the enantiomeric purity of this compound involves developing a selective method capable of resolving its (R) and (S) enantiomers. The process typically begins with screening various CSPs. For chiral amines like 2-butylpyrrolidine, polysaccharide-based columns (e.g., derivatized cellulose (B213188) or amylose) and Pirkle-type or "brush-type" columns are often effective. shimadzu.com The mobile phase composition is a critical parameter, with normal-phase (e.g., hexane/alcohol mixtures), reversed-phase (e.g., water/acetonitrile mixtures with acidic modifiers), and polar organic modes being common choices. csfarmacie.czmdpi.com Additives such as trifluoroacetic acid or acetic acid are often used to improve peak shape and selectivity for basic compounds. csfarmacie.cz
Method development is an empirical process involving the screening of multiple combinations of columns and mobile phases to find the optimal conditions for separation. shimadzu.com Once a suitable system is identified, parameters such as flow rate, temperature, and mobile phase composition are fine-tuned to maximize resolution. For instance, a study on the chiral separation of dexketoprofen (B22426) impurities on an amylose-based column demonstrated that both temperature and mobile phase composition could be adjusted to fine-tune resolution and even reverse the enantiomer elution order. mdpi.com
The validation of a chiral method is essential to ensure its reliability for quantifying enantiomeric purity. Key validation parameters include linearity, precision, accuracy, and sensitivity (Limit of Detection, LOD, and Limit of Quantitation, LOQ). nih.govnih.gov For example, in the development of a method for R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide, the LOD and LOQ for the undesired (S)-enantiomer were found to be 0.084 and 0.159 μg/ml, respectively, demonstrating the method's high sensitivity. nih.gov
Table 1: Illustrative Conditions for Chiral HPLC Method Development This table presents typical starting conditions for the chiral separation of a primary or secondary amine like 2-butylpyrrolidine, based on established methods for analogous compounds.
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |
| Chiral Stationary Phase | Cellulose or Amylose-based (e.g., Lux Cellulose-1, Chiralcel OD-H) | Pirkle-type or Macrocyclic Glycopeptide (e.g., Whelk-O1, Chirobiotic V) |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v) | Acetonitrile / Water / Acetic Acid (e.g., 50:50:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 20 °C |
| Detection | UV at 210-230 nm | UV at 210-230 nm |
Advanced Analytical Techniques for Mechanistic Studies
Beyond establishing purity, advanced analytical methods are crucial for investigating reaction mechanisms and determining the precise solid-state structure of molecules. Techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and X-ray crystallography provide deep insights that are unattainable with more routine methods.
Electron Paramagnetic Resonance (EPR) for Radical Studies
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. nih.gov This makes it an invaluable tool for studying reaction mechanisms that involve radical intermediates. nih.gov Biologically relevant radicals are often too short-lived to be detected directly. nih.gov Therefore, studies frequently employ spin traps, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), or cell-permeable spin probes like 1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethyl pyrrolidine (B122466) (CMH), which react with unstable radicals to form more persistent radical adducts that can be readily measured by EPR. nih.gov
In the context of 2-butylpyrrolidine, EPR could be used to investigate its potential role in radical-mediated processes. For example, if a reaction involving this compound was suspected to proceed via a radical mechanism, EPR could confirm the presence of these transient species. The resulting EPR spectrum provides a wealth of information. The g-factor is analogous to the chemical shift in NMR and is characteristic of the radical's electronic environment. mdpi.com More detailed structural information comes from the hyperfine coupling, which is the interaction between the unpaired electron and nearby magnetic nuclei (e.g., ¹⁴N, ¹H).
For pyrrolidine-based radicals, such as nitroxide spin probes, the spectrum is typically dominated by a triplet signal arising from the hyperfine coupling of the electron spin with the ¹⁴N nucleus (I=1). unipd.itresearchgate.net The magnitude of this splitting, the hyperfine coupling constant A(N), is sensitive to the local environment. Further smaller splittings can arise from coupling to hydrogen atoms on the pyrrolidine ring, providing additional structural detail. researchgate.net Studies on sterically shielded pyrrolidine nitroxides show they are highly stable, making them excellent probes for in-cell EPR studies. nih.govresearchgate.net
Table 2: Typical EPR Spectral Parameters for Pyrrolidine-Based Nitroxide Radicals This table provides representative EPR data for stable nitroxide radicals containing a pyrrolidine ring, which serve as a model for the type of data that would be obtained in radical studies.
| Radical Type | Solvent | g-factor (isotropic) | Hyperfine Coupling A(N) (mT) | Reference |
| Pyrrolidine Nitroxides | Aqueous Solution | ~2.006 | ~1.5 - 1.6 | researchgate.net |
| 3,4-disubstituted Pyrrolidine Nitroxides | Aqueous Solution | ~2.006 | ~1.55 (pH dependent) | researchgate.net |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov The technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted beams are used to calculate an electron density map of the repeating unit within the crystal (the unit cell), from which the precise positions of all atoms can be determined. nih.govgeokniga.org
For a chiral compound like this compound, X-ray crystallography can unambiguously determine its absolute configuration ((R) or (S)), as well as provide precise measurements of bond lengths, bond angles, and torsional angles. Furthermore, it reveals how the molecules are arranged in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds, that stabilize the structure. mdpi.comnih.gov This information is crucial for understanding the physicochemical properties of the solid material.
While the specific crystal structure of this compound is not publicly available, the structure of related chiral salts, such as the pyridinium (B92312) salt (R)-bis(1-phenylethylpyridinium) tetrachloropalladate, provides an excellent illustration of the data obtained. mdpi.comresearchgate.net In this structure, the crystallographic analysis provided detailed information on the unit cell dimensions, the space group, and the hydrogen-bonding network that connects the chiral cations and the anions. mdpi.comresearchgate.net Such hydrogen bonds, for example between the pyrrolidinium (B1226570) N-H group and the chloride anion, would be expected to be a key feature in the crystal structure of this compound.
Table 3: Illustrative Crystallographic Data for a Chiral Salt This table presents the crystallographic data for (R)–bis(1-phenylethylpyridinium) tetrachloropalladate (Compound 2R), a representative chiral organic salt, to demonstrate the type of information obtained from an X-ray diffraction experiment. researchgate.net
| Parameter | Value for (R)–bis(1-phenylethylpyridinium) tetrachloropalladate researchgate.net |
| Empirical Formula | C₃₂H₃₆Cl₄N₂Pd |
| Formula Weight | 728.85 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.059(1) Å, b = 12.211(1) Å, c = 27.872(2) Å |
| Unit Cell Volume | 2742.7(3) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.494 Mg/m³ |
Role As a Precursor or Intermediate in Complex Organic Synthesis Research
Utilization in Natural Product Total Synthesis Research
The total synthesis of natural products is a significant field that validates synthetic strategies and provides access to rare, biologically active molecules for further study. nih.govmdpi.comscripps.edu The 2-substituted pyrrolidine (B122466) motif is a recurring structural feature in a wide array of natural compounds, particularly in alkaloids.
The pyrrolidine ring is a fundamental core structure for several classes of alkaloids, including pyrrolidine, pyrrolizidine (B1209537), and indolizidine alkaloids. researchgate.netimperial.ac.ukwiley-vch.de Many of these natural products exhibit significant biological activities. arkat-usa.orgnih.gov The synthesis of these complex molecules often relies on the use of chiral pyrrolidine-based building blocks to install key stereocenters and construct the heterocyclic core.
Proline-derived β-ketophosphonates, for instance, have been employed as chiral building blocks in the enantioselective total synthesis of indolizidine alkaloids like 1-deoxy-8,8a-di-epi-castanospermine. aalto.fi This highlights a strategy where a pre-functionalized pyrrolidine ring is elaborated to achieve the final natural product structure. Similarly, the synthesis of pyrrolizidine alkaloids, a class of compounds isolated from various plant families, involves the formation of the characteristic bicyclic core. nih.govrsc.org Synthetic approaches to these molecules, such as alexine, often start from chiral precursors to control the stereochemistry of the final structure. nih.gov
While direct total syntheses employing 2-butylpyrrolidine (B1274452) hydrochloride are not extensively documented in readily available literature, its structure represents a key synthon for accessing various alkaloid frameworks. For example, the synthesis of the ant venom alkaloid (+)-(S)-2-heptyl-5-butyl-pyrrolidine has been achieved from chiral precursors, demonstrating the importance of 2,5-disubstituted pyrrolidines in this class of natural products. researchgate.net The butyl group at the C2 position makes 2-butylpyrrolidine hydrochloride a direct and valuable precursor for creating such α,α'-dialkyl pyrrolidines. researchgate.net
Beyond alkaloids, the pyrrolidine scaffold is integral to a variety of other complex polycyclic and heterocyclic systems found in nature. researchgate.net Synthetic efforts towards these targets often involve the annulation of a pyrrolidine ring onto another cyclic system or the use of a pyrrolidine derivative as a starting point for building additional rings. researchgate.net
Research has been directed toward the synthesis of complex polycyclic compounds containing isoindole and pyrrole (B145914) moieties, which are present in natural products with potential biological activities. researchgate.net These syntheses demonstrate how a substituted pyrrolidine can be a key component in constructing larger, fused ring systems. The development of methods for creating N-doped polycyclic aromatic compounds (N-PACs) and other non-benzenoid polycyclic aromatics further underscores the drive to incorporate nitrogen heterocycles into complex π-systems. uochb.cznih.govsioc-journal.cn The pyrrolidine ring, as provided by precursors like 2-butylpyrrolidine, can be a foundational element in these bottom-up synthetic approaches to novel polycyclic architectures.
Application in the Synthesis of Novel Chemical Scaffolds
The development of novel chemical scaffolds is crucial for expanding the accessible chemical space for drug discovery and materials science. This compound is a prime example of a heterocyclic building block used to generate new molecular frameworks.
Heterocyclic compounds are the largest and most diverse family of organic molecules used in synthesis, with the pyrrolidine ring being an especially common and privileged structure in medicinal chemistry. sigmaaldrich.comossila.comsigmaaldrich.com 2-Substituted pyrrolidines are key building blocks for a vast number of synthetic targets. sigmaaldrich.com Commercially available building blocks, including various substituted pyrrolidines, are often the starting point for designing new synthetic routes. sigmaaldrich.comenaminestore.comapolloscientific.co.uk
The value of 2-butylpyrrolidine lies in its bifunctional nature: the secondary amine allows for a wide range of N-functionalization reactions, while the C2-butyl substituent provides a lipophilic anchor and a specific stereochemical configuration (if a single enantiomer is used). This allows for its incorporation into a variety of larger heterocyclic structures. For instance, α-arylpyrrolidines, which are important motifs in biologically active compounds and chiral organocatalysts, can be synthesized from N-protected pyrrolidine through enantioselective deprotonation and subsequent arylation. orgsyn.org The presence of an alkyl group at the C2 position, as in 2-butylpyrrolidine, influences the steric environment and can direct the outcome of such synthetic transformations.
| Scaffold Class | Synthetic Utility | Key Precursor Type | Reference |
|---|---|---|---|
| α-Arylpyrrolidines | Chiral organocatalysts, CNS-active compounds | N-Boc-pyrrolidine | orgsyn.org |
| 2,5-Disubstituted Pyrrolidines | C2-symmetrical ligands, natural product synthesis | Chiral imines, diols | acs.org |
| Polyhydroxylated Indolizidines | Sugar mimics, glycosidase inhibitors | Proline-derived β-ketophosphonates | aalto.fi |
| 3,3-Diarylpyrrolidines | Bioactive compounds (anticonvulsants, etc.) | Diaryl ketones, ethyl cyanoacetate | arkat-usa.org |
The unique electronic and structural properties of heterocyclic compounds make them essential components in the design of functional organic materials. colab.ws While research directly citing this compound in materials science is limited, the pyrrolidine scaffold itself is relevant. For example, pyrrolidine nitroxides bearing bulky substituents have been synthesized for potential use as organic radical contrast agents for in vivo MRI, where the stability and properties of the radical are tuned by the substituents on the pyrrolidine ring. nih.gov The synthesis of these materials can involve the reaction of a pyrroline (B1223166) N-oxide with organometallic reagents like butyllithium (B86547) (BuLi) to introduce alkyl groups, such as a butyl group, onto the ring. nih.gov
Furthermore, heterocyclic units are foundational to many organic electronic materials. The synthesis of polythiophenes, a class of semiconducting polymers, can be initiated from functionalized thiophene (B33073) monomers, and the properties of the resulting polymer can be modulated by incorporating other heterocyclic building blocks. The development of green chemistry protocols, for example using N-butylpyrrolidinone (a related pyrrolidone solvent) in peptide synthesis, also highlights the broader role of pyrrolidine derivatives in modern, sustainable chemical production. researchgate.netacs.orgresearchgate.net
Research into Drug Discovery Intermediates (Non-Clinical Development)
The pyrrolidine scaffold is frequently described as a "privileged structure" in medicinal chemistry, as it appears in a multitude of compounds that interact with a wide range of biological targets. This compound, and its close analog 2-tert-butylpyrrolidine (B182177) hydrochloride, are utilized as intermediates in the synthesis of potential new drugs during the non-clinical, discovery phase of research. sigmaaldrich.comenaminestore.comechemi.com
The compound serves as a key intermediate for introducing the 2-butylpyrrolidinyl-methyl moiety into larger molecules. For example, 1,5-dimethoxy-N-[(N-butyl-2-pyrrolidinyl)-methyl]-2-naphthamide hydrochloride was synthesized as part of a series of novel naphthamides with potential therapeutic applications. google.com In another instance, a close analog, 2-tert-butylpyrrolidine, was incorporated into molecules designed as TLR1/TLR2 agonists, which are potent activators of the innate and adaptive immune responses and have potential as vaccine adjuvants. nih.gov
Furthermore, the 2-substituted pyrrolidine framework is a cornerstone in the development of ligands for central nervous system (CNS) receptors. Research into dual-target ligands for the dopamine (B1211576) D3 (D3R) and μ-opioid (MOR) receptors, aimed at creating safer analgesics, has utilized chiral pyrrolidine building blocks. nih.gov In these syntheses, a protected pyrrolidine derivative is elaborated through steps like reduction, oxidation, and reductive amination to build the final, complex target molecule. nih.gov The use of chiral pyrrolidine precursors is essential for achieving the desired enantiomeric purity, which is often critical for pharmacological activity. google.com
| Target Compound Class | Therapeutic Area (Potential) | Role of Pyrrolidine Intermediate | Reference |
|---|---|---|---|
| Naphthamide Derivatives | Not specified | Forms N-[(N-butyl-2-pyrrolidinyl)-methyl] moiety | google.com |
| Diprovocim Analogs | Immunology (Vaccine Adjuvants) | Incorporation of 2-tert-butylpyrrolidine scaffold | nih.gov |
| Dual D3R/MOR Ligands | Pain Management (Safer Analgesics) | Chiral scaffold for multi-step synthesis | nih.gov |
| TACE Inhibitors | Inflammatory Diseases | Forms part of complex sulfonamides | sigmaaldrich.com |
Synthesis of Molecular Probes for Biological Research
Molecular probes are essential tools in biological research, enabling scientists to study and visualize complex biological processes. This compound can be utilized as a starting material in the multi-step synthesis of specialized molecular probes. For instance, nitroxides, which are used as molecular probes and labels in biophysics and structural biology, can be synthesized from pyrrolidine derivatives. mdpi.com The synthesis of certain nitroxides involves the reaction of 2-tert-butyl-1-pyrroline 1-oxides with butyllithium, highlighting a pathway where a butyl-substituted pyrrolidine structure is key. mdpi.com While this example uses a tert-butyl group, it illustrates the principle of how a butylpyrrolidine framework can be integral to forming these probes. The stability and resistance to chemical reduction of the resulting nitroxide group are critical for their application in live cells and tissues. mdpi.com
Development of Lead Compounds for Further Optimization
In medicinal chemistry, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The pyrrolidine scaffold is a common feature in many biologically active molecules and is considered a valuable starting point in drug discovery. nih.gov
This compound, as a substituted pyrrolidine, can serve as a crucial starting material or intermediate in the synthesis of new chemical entities. These new compounds can then be screened for their biological activity against various targets. For example, derivatives of pyrrolidine have been investigated for a wide range of pharmacological effects. nih.govsmolecule.com The process of lead compound development often involves creating a library of related compounds by modifying the initial structure. nih.gov Starting with a molecule like 2-butylpyrrolidine allows for systematic modifications to the butyl group or other parts of the pyrrolidine ring to explore the structure-activity relationship (SAR). nih.gov This exploration is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of a potential new drug. nih.gov
The synthesis of various N-alkyl-2-pyrrolidones, which are structurally related to 2-butylpyrrolidine, has been explored for their potential as safer, bio-based solvents, indicating the broader utility of such structures in chemical synthesis. lookchem.com Furthermore, the pyrrolidine ring is a key component in the development of compounds targeting a variety of diseases, including cancer and central nervous system disorders. nih.gov The specific substitution, such as the butyl group in 2-butylpyrrolidine, can significantly influence the biological activity and properties of the final compound.
Interactive Data Table: Physicochemical Properties of 2-Butylpyrrolidine and its Hydrochloride Salt
| Property | 2-Butylpyrrolidine | This compound |
| Molecular Formula | C8H17N chemsynthesis.comnih.gov | C8H18ClN accelachem.com |
| Molecular Weight | 127.23 g/mol chemsynthesis.com | 163.69 g/mol cymitquimica.combiosynth.com |
| Physical Form | - | Solid cymitquimica.com |
| Purity | - | 95.0% cymitquimica.com |
Q & A
Basic: What are the recommended methods for characterizing the molecular structure and purity of 2-butylpyrrolidine hydrochloride?
Answer:
Characterization typically involves a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR): Analyze , , and DEPT spectra to confirm the pyrrolidine ring structure, butyl chain, and hydrochloride salt formation. Compare chemical shifts with PubChem data for analogous pyrrolidine derivatives .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify the molecular ion peak at m/z 163.69 (corresponding to CHClN).
- Elemental Analysis: Confirm the carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values.
- X-ray Crystallography (if crystalline): Resolve stereochemical details, though this is less common for hydrochloride salts due to hygroscopicity .
Basic: How is this compound synthesized, and what are critical reaction parameters?
Answer:
While direct synthesis data for this compound is limited, analogous pyrrolidine derivatives (e.g., 4-fluoro-2-methylpyrrolidine HCl) are synthesized via:
Cyclization: React a linear precursor (e.g., 5-aminopentanol) with a carbonyl compound under acidic conditions.
Alkylation: Introduce the butyl group using alkyl halides or Grignard reagents.
Salt Formation: Treat the free base with HCl in anhydrous ether to precipitate the hydrochloride salt .
Critical Parameters:
- Maintain inert atmosphere (N/Ar) to prevent oxidation .
- Control HCl stoichiometry to avoid over-acidification, which can degrade the pyrrolidine ring.
Advanced: How can enantiomeric purity be optimized during synthesis, and what analytical methods validate it?
Answer:
- Chiral Resolution: Use chiral auxiliaries or catalysts (e.g., (R)-BINOL) during cyclization or alkylation steps. For example, (R)- and (S)-enantiomers of similar compounds are resolved via chiral HPLC .
- Validation Methods:
- Chiral HPLC: Employ columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
- Optical Rotation: Compare specific rotation values against literature data for enantiopure standards.
- Circular Dichroism (CD): Confirm absolute configuration if reference data exists .
Advanced: What factors influence the stability of this compound in solution, and how can degradation be mitigated?
Answer:
- pH Sensitivity: The compound may hydrolyze in aqueous solutions outside pH 4–6. Buffered systems (e.g., citrate-phosphate) are recommended for biological assays .
- Temperature: Store at room temperature in anhydrous solvents (e.g., DMSO or dry ethanol) to prevent thermal decomposition .
- Light Exposure: Amber glassware or opaque containers reduce photodegradation risks.
Advanced: How should researchers address contradictory data in yield or bioactivity between synthetic batches?
Answer:
- Root-Cause Analysis:
- Impurity Profiling: Use HPLC-MS to identify byproducts (e.g., oxidized pyrrolidine derivatives).
- Reaction Monitoring: Track intermediates via in-situ FTIR or -NMR to pinpoint deviations (e.g., incomplete alkylation) .
- Reproducibility: Document reaction conditions rigorously (e.g., solvent purity, stirring rate) per guidelines for experimental reproducibility .
Advanced: What advanced analytical techniques quantify trace impurities or degradation products?
Answer:
- LC-HRMS: Detect impurities at ppm levels using C18 columns and gradient elution (0.1% formic acid in water/acetonitrile).
- GC-MS Headspace Analysis: Identify volatile degradation products (e.g., butyl chloride).
- NMR Relaxometry: Quantify amorphous vs. crystalline impurities in solid-state samples .
Methodological: How to design in vitro assays to evaluate the biological activity of this compound?
Answer:
- Receptor Binding Assays: Use radiolabeled ligands (e.g., -ligands for neurotransmitter receptors) to assess affinity. Include controls for non-specific binding (e.g., excess cold ligand) .
- Cellular Uptake Studies: Fluorescently tag the compound (e.g., FITC conjugation) and quantify intracellular accumulation via flow cytometry .
- Dose-Response Curves: Test concentrations from 1 nM–100 µM in triplicate, using nonlinear regression to calculate EC/IC values .
Computational: Which in silico tools predict the physicochemical properties or binding modes of this compound?
Answer:
- Molecular Dynamics (MD): Simulate solubility and membrane permeability using tools like GROMACS with lipid bilayer models.
- Docking Studies: Use AutoDock Vina to predict binding to targets (e.g., GPCRs) based on the InChI key (NIZBGGSNGPJALP-HNCPQSOCSA-N) .
- QSPR Models: Predict logP and pKa via ChemAxon or ACD/Labs, validated against experimental data from PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
